Target Engagement Shift: Thymidylate Synthase Inhibition vs. PPARγ Agonism
3-Morpholin-4-yl-thiazolidine-2,4-dione inhibits human thymidylate synthase (TS) with an IC50 of 800 nM [1]. In contrast, standard glitazone TZDs like rosiglitazone and pioglitazone function as PPARγ agonists with Kd values in the low nanomolar range (e.g., rosiglitazone Kd = ~40 nM) [2], but exhibit negligible direct TS inhibition. The morpholine substitution at N-3 abolishes PPARγ activity while conferring TS inhibition, a distinct and non-overlapping mechanism.
| Evidence Dimension | Target inhibition (IC50) vs. Target activation (Kd) |
|---|---|
| Target Compound Data | IC50 = 800 nM (Human TS) |
| Comparator Or Baseline | Rosiglitazone (PPARγ Kd = ~40 nM); Pioglitazone (PPARγ Kd = ~70 nM) |
| Quantified Difference | Target specificity shift: TS inhibition (IC50=800 nM) vs. PPARγ agonism (Kd ~40-70 nM) |
| Conditions | In vitro enzymatic assay for TS; radioligand binding for PPARγ |
Why This Matters
This target shift is critical for procurement decisions: selecting this compound for diabetes research would be a fundamental error, while its TS inhibition profile makes it a valid chemical probe for anticancer or antimicrobial target validation.
- [1] BindingDB. (n.d.). Entry for BDBM50350769 (CHEMBL1818549): 3-Morpholin-4-yl-thiazolidine-2,4-dione. View Source
- [2] BindingDB. (n.d.). Entry for BDBM50235986 (CHEMBL4073499): PPARgamma ligand. View Source
